molecular formula C14H18BrNOS B7467621 2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide

2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide

Cat. No.: B7467621
M. Wt: 328.27 g/mol
InChI Key: CIFDLVUEXLGISP-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide is an organic compound with the molecular formula C14H18BrNOS It is characterized by the presence of a bromophenyl group attached to a sulfanyl group, which is further connected to a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide typically involves the following steps:

    Formation of the bromophenyl sulfanyl intermediate: This can be achieved by reacting 4-bromothiophenol with an appropriate halogenated acetamide under basic conditions.

    Coupling with cyclohexylamine: The intermediate is then reacted with cyclohexylamine to form the final product.

The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like potassium carbonate or sodium hydroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while maintaining consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It is used as a probe to study the interactions of sulfanyl-containing compounds with biological macromolecules.

    Industrial Applications: The compound is investigated for its potential use in the development of new catalysts and reagents for organic synthesis.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)sulfanyl-N-cycloheptylacetamide: Similar structure but with a cycloheptyl group instead of a cyclohexyl group.

    2-(4-bromophenyl)sulfanyl-N-cyclopentylacetamide: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.

    2-(4-bromophenyl)sulfanyl-N-cyclohexylpropionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide is unique due to its specific combination of a bromophenyl group, a sulfanyl group, and a cyclohexylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNOS/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFDLVUEXLGISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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